molecular formula C15H21Br3N2 B13787129 Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide CAS No. 64059-46-7

Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide

Cat. No.: B13787129
CAS No.: 64059-46-7
M. Wt: 469.1 g/mol
InChI Key: IBABVQIIFVJKAG-UHFFFAOYSA-L
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Description

Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide is a chemical compound with the molecular formula C15H21Br3N2. It is known for its unique structure, which includes a brominated isoquinolinium core and a trimethylammonio propyl side chain. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide typically involves the bromination of isoquinoline followed by the introduction of the trimethylammonio propyl group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. The final step involves quaternization with trimethylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated isoquinolinium core may interact with specific binding sites, while the trimethylammonio propyl group enhances its solubility and cellular uptake. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Isoquinolinium, 4-bromo-2-(3-(dimethylammonio)propyl)-, dibromide
  • Isoquinolinium, 4-chloro-2-(3-(trimethylammonio)propyl)-, dichloride
  • Isoquinolinium, 4-bromo-2-(3-(ethylammonio)propyl)-, dibromide

Uniqueness

Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its specific combination of a brominated isoquinolinium core and a trimethylammonio propyl side chain. This structure imparts distinct chemical properties, making it valuable for specific research applications and differentiating it from similar compounds .

Properties

CAS No.

64059-46-7

Molecular Formula

C15H21Br3N2

Molecular Weight

469.1 g/mol

IUPAC Name

3-(4-bromoisoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide

InChI

InChI=1S/C15H21BrN2.2BrH/c1-18(2,3)10-6-9-17-11-13-7-4-5-8-14(13)15(16)12-17;;/h4-5,7-8,11-12H,6,9-10H2,1-3H3;2*1H/q+2;;/p-2

InChI Key

IBABVQIIFVJKAG-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C(=C1)Br.[Br-].[Br-]

Origin of Product

United States

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